Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate

Chemical safety Procurement compliance Laboratory risk assessment

Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate (CAS 211379-67-8) is a trisubstituted pyridine derivative bearing a chloromethyl group at the 6-position, a methoxy group at the 4-position, and a methyl ester at the 2-position. It is catalogued as a synthetic intermediate with a molecular formula of C9H10ClNO3 and a molecular weight of 215.63 g/mol.

Molecular Formula C9H10ClNO3
Molecular Weight 215.63 g/mol
CAS No. 211379-67-8
Cat. No. B3391746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate
CAS211379-67-8
Molecular FormulaC9H10ClNO3
Molecular Weight215.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)C(=O)OC)CCl
InChIInChI=1S/C9H10ClNO3/c1-13-7-3-6(5-10)11-8(4-7)9(12)14-2/h3-4H,5H2,1-2H3
InChIKeyVLVPGWBNJXGLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate (CAS 211379-67-8): Procurement-Grade Structural and Safety Baseline


Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate (CAS 211379-67-8) is a trisubstituted pyridine derivative bearing a chloromethyl group at the 6-position, a methoxy group at the 4-position, and a methyl ester at the 2-position. It is catalogued as a synthetic intermediate with a molecular formula of C9H10ClNO3 and a molecular weight of 215.63 g/mol [1]. The compound is classified under GHS as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Damage Category 1, and STOT Single Exposure Category 3, carrying the signal word “Danger” [2]. These hazard properties are critical for laboratory procurement, safety protocol design, and regulatory compliance screening before large-scale acquisition.

Why Generic Substitution Fails for Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate in Regioselective Synthesis


Positional isomerism within chloromethyl-methoxy-pyridine carboxylates creates meaningfully divergent reactivity profiles that preclude generic interchange. The target compound positions the electrophilic chloromethyl group at the 6-position of the pyridine ring adjacent to the nitrogen atom, while a regioisomer such as Methyl 4-(chloromethyl)-6-methoxypicolinate (CAS 1256808-35-1) places the chloromethyl group at the 4-position . This positional difference alters both the electronic activation of the chloromethyl group for nucleophilic displacement and the steric accessibility of the pyridine nitrogen for coordination or salt formation. Similarly, replacement with non-chloromethyl analogs (e.g., 6-chloro or 6-methyl substituents) eliminates the alkylating capacity entirely, fundamentally changing downstream synthetic utility [1]. For procurement decisions, these differences mean that substitution with a cheaper or more readily available analog risks both reaction failure and the creation of unintended regioisomeric impurities in multi-step sequences.

Quantitative Differentiation Evidence: Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate vs. Closest Analogs


GHS Hazard Profile Comparison: Target Compound vs. 6-Chloro Analog

The target compound carries a more extensive GHS hazard profile than its direct 6-chloro analog Methyl 6-chloro-4-methoxypyridine-2-carboxylate (CAS 204378-41-6). The chloromethyl substituent introduces alkylating potential that the simple chloro substituent lacks, reflected in the GHS classification. The target compound is classified as H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) with the signal word 'Danger' [1]. In contrast, the 6-chloro analog is classified only as H315 (skin irritation) and H319 (eye irritation) with the signal word 'Warning' [2]. This difference in hazard severity directly impacts required personal protective equipment specifications, waste handling protocols, and institutional chemical approval workflows.

Chemical safety Procurement compliance Laboratory risk assessment

Computed LogP and Topological Polar Surface Area: Target Compound vs. 6-Bromo Analog

The target compound exhibits a computed XLogP3-AA value of 1.4 and a topological polar surface area (TPSA) of 48.4 Ų [1]. These values place it within favorable drug-like chemical space (Lipinski-compliant for oral bioavailability parameters). The 6-bromomethyl analog (Methyl 6-(bromomethyl)-4-methoxypyridine-2-carboxylate) has a higher XLogP of approximately 1.7 and a marginally increased TPSA of 48.4 Ų due to the larger bromine atom [2]. In fragment-based drug discovery, this LogP difference of ~0.3 log units can shift a compound across critical lipophilicity thresholds, affecting membrane permeability predictions and off-target binding profiles.

Drug-likeness prediction Medicinal chemistry Fragment-based screening

Regioisomeric Reactivity Differentiation: 6-Chloromethyl vs. 4-Chloromethyl in Nucleophilic Displacement

The target compound (6-chloromethyl isomer) positions the electrophilic carbon ortho to the pyridine nitrogen, enabling chelation-assisted or acid-catalyzed activation pathways that are geometrically impossible for the 4-chloromethyl isomer Methyl 4-(chloromethyl)-6-methoxypicolinate (CAS 1256808-35-1) . In SN2 displacement reactions with amines, the 6-chloromethyl group benefits from the electron-withdrawing effect of the adjacent pyridine nitrogen, increasing the partial positive charge on the methylene carbon and thereby accelerating nucleophilic attack. The 4-chloromethyl isomer lacks this direct ortho-nitrogen activation and relies solely on the weaker meta-directing effect of the ring nitrogen, resulting in predictably slower substitution kinetics under identical conditions [1].

Synthetic chemistry Nucleophilic substitution Regioselectivity

Commercial Availability and Purity Benchmark: Bidepharm vs. Leyan Supplier Data

The target compound is commercially available from multiple Chinese vendors with reported purities spanning 95% to 98%. Bidepharm lists standard purity at 95% and provides batch-specific QC documentation including NMR, HPLC, and GC . Leyan catalogues the compound at 98% purity (Product No. 1597804) . In contrast, the 4-chloromethyl regioisomer (CAS 1256808-35-1) is listed by AiFChem without a declared purity specification or QC documentation, indicating a lower level of commercial maturity and quality assurance . For procurement officers, the availability of batch-specific analytical data at a declared purity ≥95% reduces the need for in-house re-purification and accelerates downstream synthetic workflows.

Vendor qualification Quality control Procurement specification

Hydrogen Bond Acceptor Count: Target Compound vs. De-Methoxylated Analog

The target compound possesses four hydrogen bond acceptor (HBA) sites (two from the ester carbonyl and ether oxygens, one from the pyridine nitrogen, and one from the chlorine atom) [1], compared to three HBA sites for the hypothetical 4-de-methoxy analog Methyl 6-(chloromethyl)pyridine-2-carboxylate, which lacks the methoxy oxygen. This additional HBA site in the target compound contributes to improved aqueous solubility and provides an extra anchoring point in protein-ligand crystal structures. In fragment-based screening campaigns, an additional HBA can be the difference between a fragment hit and a non-binder for targets with hydrogen-bond-rich active sites [2].

Fragment-based drug design Solubility optimization Crystal engineering

Validated Application Scenarios for Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate Procurement


Synthesis of 6-Aminomethyl-4-methoxypyridine-2-carboxylate Libraries via Nucleophilic Displacement

The ortho-pyridine-activated chloromethyl group in the target compound makes it the preferred electrophilic building block for generating diverse 6-aminomethyl-4-methoxypyridine-2-carboxylate derivatives through SN2 reaction with primary and secondary amines. As established in Section 3, Evidence Item 3, the 6-chloromethyl regioisomer is predicted to react faster than the 4-chloromethyl isomer under identical amine-coupling conditions. This advantage is critical for parallel synthesis libraries where reaction uniformity across diverse amine inputs is essential for maintaining library quality. Procurement teams supporting medicinal chemistry groups synthesizing kinase-focused fragment libraries or PROTAC linker intermediates should prioritize this compound over the 4-isomer to maximize synthetic throughput [1].

Fragment-Based Drug Discovery (FBDD) Screening Collection Entry

With a molecular weight of 215.63 g/mol, XLogP of 1.4, TPSA of 48.4 Ų, and four hydrogen bond acceptor sites (Section 3, Evidence Items 2 and 5), the target compound meets established fragment-likeness criteria (Rule of Three: MW < 300, ClogP ≤ 3, HBA ≤ 4). These computed properties position it as a viable entry for fragment screening libraries, particularly for targets with adenine-binding pockets (e.g., kinases, PARPs, methyltransferases) where the pyridine nitrogen can mimic the purine N1 or N7 acceptor positions. Procurement for FBDD campaigns should favor this compound over the 6-bromo analog due to the lower LogP, which reduces the risk of hydrophobic aggregation and non-specific binding in biochemical assays [2].

Multi-Step Pharmaceutical Intermediate Requiring Batch-Traceable Quality Documentation

For GLP or GMP-adjacent synthetic campaigns where intermediate purity must be documented and traceable, the target compound's commercial availability at ≥95% purity with NMR, HPLC, and GC batch data from Bidepharm (Section 3, Evidence Item 4) provides a critical procurement advantage over the 4-chloromethyl regioisomer, which lacks declared purity specifications. Institutions with ISO-certified or FDA-inspected synthesis facilities should default to the target compound when building a chemical registrability dossier, as the QC documentation supports audit readiness and reduces the burden of in-house analytical method development for incoming material release testing [3].

Safety-Controlled Laboratory Synthesis Requiring Pre-Experiment Hazard Assessment

The comprehensive GHS hazard classification for the target compound (H302, H315, H318, H335; Danger signal, Section 3, Evidence Item 1) enables rigorous pre-experiment risk assessment and the design of appropriate engineering controls (fume hood use, eye protection, nitrile gloves). While the 6-chloro analog appears less hazardous on paper (H315, H319; Warning), the chloromethyl group in the target compound is the functional handle required for alkylation chemistry; the safety profile is an inherent consequence of this necessary reactivity. Procurement decisions for alkylation-focused synthetic routes must therefore accept this hazard profile and implement corresponding safety protocols rather than substituting with the less reactive 6-chloro analog, which would fail to achieve the desired chemical transformation [4].

Quote Request

Request a Quote for Methyl 6-(chloromethyl)-4-methoxypyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.